N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring and the subsequent coupling with the naphthalene derivative. Common synthetic pathways include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and functional materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Chloronaphthalene-1-carboxamide: Used in the synthesis of various organic compounds.
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is unique due to its combination of a benzothiazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17ClN2OS |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2OS/c1-15-12-13-16(25-28-21-10-2-3-11-23(21)30-25)14-22(15)27-24(29)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,29) |
InChI Key |
MPJLPRHHIKIAKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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